N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide
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Description
N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide, commonly known as ATSA-1, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. ATSA-1 was first synthesized in 2010 by a team of researchers led by Dr. Andrew D. West at the University of Alabama at Birmingham. Since then, several studies have been conducted to explore the potential applications of ATSA-1 in treating various neurological disorders.
Scientific Research Applications
Application in pH Imaging
The compound's utility extends to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy, as demonstrated by Flavell et al. (2015). They employed N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a similar sulfonamide, to achieve rapid pH measurements. This application underscores the broader relevance of sulfonamides in advanced diagnostic techniques.
Antimalarial and Antiviral Research
Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial properties, also examining their potential against COVID-19. Their study found significant antimalarial activity and suggested the potential for these compounds in treating emerging viral infections, indicating a versatile application in pharmaceutical research.
Electronic and Biological Interactions
Bharathy et al. (2021) focused on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, investigating its structural and electron behavior. Their research contributes to understanding the molecular basis of the compound's interactions, which is crucial for designing more effective drugs.
Carbonic Anhydrase Inhibition
Research by Carta et al. (2017) on thiazolylsulfonamides related to N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide revealed their potential as inhibitors of human carbonic anhydrase. This enzyme is involved in various pathologies, suggesting these compounds' importance in developing new treatments for diseases like cancer and obesity.
For detailed insights, please refer to the following sources:
- Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety (Darwish et al., 2014)
- Application of Good's buffers to pH imaging using hyperpolarized (13)C MRI (Flavell et al., 2015)
- Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study (Fahim & Ismael, 2021)
- Evaluation of electronic and biological interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and some polar liquids (IEFPCM solvation model) with Fukui function and molecular docking analysis (Bharathy et al., 2021)
- Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action (Carta et al., 2017)
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-19(16,17)11-5-3-9(4-6-11)14-12(15)8-10-2-1-7-18-10/h1-7H,8H2,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWXOBLMDBJRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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